Biotin-DADOO TFA

Hydrophilicity LogP ADME Properties

The target compound, commonly referred to as Biotin-DADOO TFA, is a water-soluble, pegylated biotin derivative presented as a 2,2,2-trifluoroacetate (TFA) salt. It is a member of the biotin-polyethylene glycol (PEG)-amine family, characterized by a biotin moiety for high-affinity streptavidin/avidin binding, a short 2-unit PEG spacer (approximately 20.4 Å), and a terminal primary amine group for covalent conjugation.

Molecular Formula C18H31F3N4O6S
Molecular Weight 488.5 g/mol
CAS No. 194920-57-5
Cat. No. B3340040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-DADOO TFA
CAS194920-57-5
Molecular FormulaC18H31F3N4O6S
Molecular Weight488.5 g/mol
Structural Identifiers
SMILESC1C2C(C(S1)CCCCC(=O)NCCOCCOCCN)NC(=O)N2.C(=O)(C(F)(F)F)O
InChIInChI=1S/C16H30N4O4S.C2HF3O2/c17-5-7-23-9-10-24-8-6-18-14(21)4-2-1-3-13-15-12(11-25-13)19-16(22)20-15;3-2(4,5)1(6)7/h12-13,15H,1-11,17H2,(H,18,21)(H2,19,20,22);(H,6,7)/t12-,13-,15-;/m0./s1
InChIKeySJXUUAFYSXSFNA-HZPCBCDKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

N-(2-(2-(2-Aminoethoxy)ethoxy)ethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide 2,2,2-trifluoroacetate (CAS 194920-57-5): A Biotin-PEG2-Amine TFA Salt Linker for Targeted Bioconjugation and PROTAC Synthesis


The target compound, commonly referred to as Biotin-DADOO TFA, is a water-soluble, pegylated biotin derivative presented as a 2,2,2-trifluoroacetate (TFA) salt [1]. It is a member of the biotin-polyethylene glycol (PEG)-amine family, characterized by a biotin moiety for high-affinity streptavidin/avidin binding, a short 2-unit PEG spacer (approximately 20.4 Å), and a terminal primary amine group for covalent conjugation [2][3]. This specific TFA salt form (C₁₈H₃₁F₃N₄O₆S, MW 488.52 g/mol) is a key derivative of the free base Biotin-PEG2-amine (CAS 138529-46-1, MW 374.50 g/mol) and is primarily utilized as a biotinylation reagent, a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), and for developing sensitive enzyme immunoassays [4].

The Risks of Generic Substitution: Why Not All Biotin-PEG-Amine Linkers Are Interchangeable with N-(2-(2-(2-Aminoethoxy)ethoxy)ethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide 2,2,2-trifluoroacetate


Generic substitution among biotin-PEG-amine linkers is not a viable strategy for ensuring experimental reproducibility or achieving desired assay sensitivity. Critical differences in linker length (PEG units) and counterion composition profoundly impact key performance attributes. The PEG chain length directly dictates the physical distance between the biotin and the conjugated molecule, a parameter that is essential for minimizing steric hindrance in avidin/streptavidin binding [1] and for optimizing the formation of ternary complexes in PROTAC applications [2]. Furthermore, the choice between the free base and a salt form, such as the TFA salt of this compound, introduces significant variations in aqueous solubility, chemical stability, and handling properties [3]. Substituting a longer PEG linker like PEG4 or a different salt form without careful consideration can lead to reduced conjugation efficiency, altered assay performance, or failed protein degradation experiments.

Quantitative Differentiation Guide for N-(2-(2-(2-Aminoethoxy)ethoxy)ethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide 2,2,2-trifluoroacetate


Comparative Physicochemical Profiling: LogP and Hydrophilicity Across PEG Chain Lengths

The lipophilicity of a linker, as measured by its partition coefficient (LogP), is a critical determinant of its solubility and can influence the pharmacokinetics of the final conjugate. The target compound (PEG2 linker) exhibits a LogP value of -1.2, placing it as an intermediate in hydrophilicity between the more lipophilic PEG3 linker (LogP 1.346) and the more hydrophilic PEG1 and PEG4 linkers (LogP -1 and -2.14, respectively) [1]. This intermediate hydrophilicity is achieved with a molecular weight of 374.5 g/mol for the core linker and 4 hydrogen bond donors [2].

Hydrophilicity LogP ADME Properties PEGylation

Quantified Molecular Flexibility: Rotatable Bond Count as a Differentiator

Linker flexibility, often inferred from the number of rotatable bonds, is a key determinant of a biotinylated molecule's ability to access the biotin-binding pocket of avidin or streptavidin. The target compound (PEG2 linker) possesses 13 rotatable bonds, offering an intermediate level of conformational freedom [1]. This is quantitatively distinct from the more constrained PEG1 linker (10 rotatable bonds) and the significantly more flexible PEG3 linker (16 rotatable bonds) . This 3-bond difference from the PEG1 and PEG3 analogs directly impacts the entropy of the linker and its ability to present the biotin moiety for optimal binding [2].

Linker Flexibility Steric Hindrance Conjugation Efficiency Rotatable Bonds

Spacer Arm Length and Membrane Permeability: A Quantitative Distinction

The physical length of the spacer arm is a critical parameter for applications where the biotin must be positioned at a precise distance from the target molecule. The PEG2 spacer arm of the target compound measures 20.4 Å [1]. This short, defined length is a key characteristic that differentiates it from longer PEG linkers. Furthermore, the hydrophilic PEG2 spacer has been shown to increase the membrane impermeability of conjugated molecules, a property that can be advantageous for cell-surface labeling and preventing unwanted intracellular sequestration .

Spacer Arm Length Membrane Impermeability Biotinylation Reagent Flow Cytometry

Counterion-Driven Solubility and Handling Advantages of the TFA Salt Form

The selection of the 2,2,2-trifluoroacetate (TFA) salt form, as opposed to the free base (CAS 138529-46-1) or hydrochloride salt (CAS 862373-14-6), is a critical differentiator for experimental workflow. The TFA counterion is known to enhance the aqueous solubility of amine-containing compounds [1]. Vendor datasheets confirm the TFA salt of this compound is soluble at 10 mM in DMSO, facilitating the preparation of stock solutions for biological assays . Furthermore, the TFA salt's stability profile recommends storage at -20°C as a powder in sealed, moisture-free conditions, ensuring long-term reagent integrity [2].

Trifluoroacetate Salt TFA Aqueous Solubility Stability Formulation

Optimized Application Scenarios for N-(2-(2-(2-Aminoethoxy)ethoxy)ethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide 2,2,2-trifluoroacetate Based on Quantified Evidence


Synthesis of PROTACs Requiring a Short, Defined Linker Length

For the development of Proteolysis Targeting Chimeras (PROTACs), linker length is a critical optimization parameter. The 20.4 Å spacer arm of this compound [1] provides a specific, short-linker option. Research indicates that while longer linkers (n=4,5) can enhance degradation efficiency in some systems, shorter linkers (n=0,1,2) can be essential for establishing productive ternary complexes with specific protein targets [2]. The target compound's PEG2 linker offers a quantifiable length of 20.4 Å, enabling precise control over the spatial relationship between the E3 ligase ligand and the target protein ligand. This is particularly valuable when a minimal linker is required to avoid non-specific interactions or when a more constrained conformation is hypothesized to be optimal for inducing protein degradation [3].

Development of Sensitive Enzyme Immunoassays for Small Molecules

The target compound is specifically validated for synthesizing biotin-estradiol conjugates used in enzyme immunoassays (EIAs) for measuring plasma estradiol concentrations . The combination of the intermediate hydrophilicity (LogP -1.2) [4] and the short PEG2 linker minimizes steric hindrance, ensuring the biotin moiety is effectively presented to streptavidin-HRP conjugates. This results in a high signal-to-noise ratio, a critical requirement for sensitive diagnostic assays. The TFA salt form's reliable solubility in DMSO further facilitates the precise preparation of conjugation reactions, contributing to the assay's reproducibility .

Cell-Surface Protein Biotinylation for Flow Cytometry and Imaging

The PEG2 spacer of this reagent has been reported to increase the membrane impermeability of conjugated molecules . This property makes it an excellent choice for the selective labeling of cell-surface proteins. By coupling the terminal amine to carboxyl groups on extracellular protein domains via EDC chemistry [5], the resulting biotinylated proteins remain on the cell surface, allowing for specific detection with fluorescent streptavidin conjugates. The 13 rotatable bonds in the linker provide sufficient flexibility for the biotin to access the streptavidin-binding pocket while the short length helps maintain the biotin in close proximity to the cell surface, which can be advantageous for high-resolution imaging or flow cytometry applications.

General Bioconjugation Requiring Reliable Aqueous Solubility and Stability

The TFA salt form of this compound offers a defined solubility of 10 mM in DMSO, a key advantage for routine laboratory use . This eliminates the ambiguity often associated with the solubility of free-base amines. Researchers can confidently prepare stock solutions for subsequent bioconjugation reactions with proteins, peptides, or oligonucleotides bearing carboxyl or phosphate groups . The recommended storage conditions (-20°C, sealed, away from moisture) [6] provide a clear protocol for maintaining reagent integrity over time, reducing batch-to-batch variability and ensuring consistent experimental outcomes in applications ranging from affinity purification to biosensor development.

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